molecular formula C11H20ClNS B1458081 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride CAS No. 1864057-09-9

3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride

Cat. No.: B1458081
CAS No.: 1864057-09-9
M. Wt: 233.8 g/mol
InChI Key: QVBBTWSBIGRODO-UHFFFAOYSA-N
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Description

3-Ethyl-1-(thiophen-3-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H20ClNS . It has a molecular weight of 233.80 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, such as this compound, can undergo various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.80 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Novel Polymers : The synthesis of 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane and its homopolymers and copolymers showcases the application of thiophene derivatives in creating new materials with potential uses in light-emitting diodes (LEDs). These materials exhibit unique electrochromic properties, highlighting their relevance in developing advanced electronic devices (Aydın & Kaya, 2012).

  • Electrochemical Applications : The electrochemical deposition of a newly synthesized thiophene derivative onto carbon fiber microelectrodes demonstrates its utility in enhancing capacitive behaviors. This indicates the potential of such compounds in the development of advanced materials for energy storage and conversion technologies (Ates & Uludağ, 2012).

Molecular Identification and Derivatization

  • Derivatization for Identification : A study on the identification and derivatization of selected cathinones provides insight into the structural analysis and modification of thiophene derivatives. This research is crucial for forensic science, offering methods to distinguish and categorize novel psychoactive substances (Nycz et al., 2016).

Drug Design and Pharmacology

  • Pharmacological Derivatives : The creation of pharmacologically active benzo[b]thiophen derivatives highlights the role of thiophene derivatives in medicinal chemistry. These compounds, through careful structural modification, exhibit a range of biological activities, underscoring their potential in drug development and therapeutic applications (Chapman et al., 1971).

Properties

IUPAC Name

3-ethyl-1-thiophen-3-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NS.ClH/c1-3-9(4-2)7-11(12)10-5-6-13-8-10;/h5-6,8-9,11H,3-4,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBBTWSBIGRODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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